5-Bromo-4-fluoropyridin-2-amine hydrochloride
Overview
Description
5-Bromo-4-fluoropyridin-2-amine hydrochloride is an organic compound with the molecular formula C5H4BrFN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoropyridin-2-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine rings under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoropyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-Bromo-4-fluoropyridin-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and polymers.
Biological Research: It serves as a building block in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoropyridin-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridin-4-amine: Similar in structure but differs in the position of the fluorine atom.
5-Bromo-3-chloropyridin-2-amine: Contains a chlorine atom instead of fluorine.
2-Amino-5-bromoisonicotinonitrile: Contains a nitrile group instead of a fluorine atom.
Uniqueness
5-Bromo-4-fluoropyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and biological activity .
Properties
IUPAC Name |
5-bromo-4-fluoropyridin-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVKKLOXABGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856446 | |
Record name | 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185767-18-3 | |
Record name | 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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